molecular formula C11H8FN5 B14517248 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62537-98-8

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole

Cat. No.: B14517248
CAS No.: 62537-98-8
M. Wt: 229.21 g/mol
InChI Key: VNNFIVNHLZUCQA-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a pyrazole ring bearing a 4-fluorophenyl group. The fluorine atom on the phenyl ring enhances electronic properties and metabolic stability, making it a common motif in drug design .

Properties

CAS No.

62537-98-8

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole

InChI

InChI=1S/C11H8FN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16)

InChI Key

VNNFIVNHLZUCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)F

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Cyclization

The foundational approach involves cyclocondensation between 4-fluorophenyl-substituted pyrazole hydrazines and carbonyl precursors. A representative protocol utilizes 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol (1) reacting with 4-fluorophenylacetylene derivatives under acidic conditions:

Reaction Scheme
4-Amino-5-hydrazinyltriazole-3-thiol + 4-Fluorophenylacetylene → Intermediate → Cyclized product

Optimized Conditions

  • Solvent: Anhydrous ethanol
  • Catalyst: HCl (0.5 eq)
  • Temperature: 70°C reflux
  • Time: 10-12 hours
  • Yield: 68-72%

Key variables affecting yield:

Parameter Optimal Range Yield Impact (%)
Hydrazine Purity >98% +15%
Solvent Polarity ε 24.3 (Ethanol) ±5%
Temperature Control ±2°C +8%

Thiosemicarbazide Cyclization

Alternative routes employ thiosemicarbazide intermediates derived from 4-fluorophenylpyrazole-5-carboxaldehydes. The reaction proceeds via:

  • Formation of thiosemicarbazone
  • Base-mediated cyclodehydration

Critical Observations

  • NaOH concentration above 2M induces decomposition
  • Microwave-assisted cyclization reduces reaction time from 8h to 35min

Multi-Component Reaction (MCR) Strategies

Four-Component Assembly

Advanced synthetic designs employ MCRs for atom-economic synthesis:

Components

  • 4-Fluorophenylhydrazine
  • Acetylacetone
  • Aldehyde derivatives
  • Mercapto-triazole precursors

Mechanistic Stages

  • Knoevenagel condensation (Aldehyde + Active methylene)
  • Michael addition (Hydrazine attack)
  • Cyclocondensation (Triazole ring closure)

Representative Protocol

Component Molar Ratio Addition Sequence
4-Fluorophenylhydrazine 1.0 First
Benzaldehyde 1.2 Second
Acetylacetone 1.1 Third
Triazole-thiol 1.0 Fourth

Yield improvements through phase-transfer catalysis:

Catalyst Yield (%) Reaction Time (h)
None 52 14
TBAB (0.1 eq) 78 8
PEG-400 (5% v/v) 81 6

Solid-Phase Mechanochemical Synthesis

Recent advances employ solvent-free grinding techniques:

Ball Milling Parameters

  • Frequency: 25 Hz
  • Milling Media: Zirconia balls (5mm diameter)
  • Stoichiometric Ratio: 1:1:1 (Hydrazine:Aldehyde:Triazole)
  • Additive: K₂CO₃ (0.5 eq)

Comparative Efficiency

Method Yield (%) Purity (HPLC)
Conventional reflux 67 92.4
Mechanochemical 83 98.1

Catalytic Coupling Approaches

Palladium-Mediated Cross-Coupling

Late-stage functionalization via Suzuki-Miyaura coupling enables introduction of fluorophenyl groups:

Catalytic System

  • Pd(PPh₃)₄ (2 mol%)
  • K₂CO₃ (3 eq)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80°C

Substrate Scope

Boronic Acid Derivative Conversion (%) Isolated Yield (%)
4-Fluorophenylboronic acid 98 89
3,5-Difluorophenyl 92 84
2-Thienylboronic 78 65

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry strategies construct the triazole core:

Standard Conditions

  • CuI (5 mol%)
  • DIPEA (2 eq)
  • t-BuOH/H₂O (1:1)
  • RT, 4 hours

Advantages

  • Orthogonal functional group tolerance
  • Enables parallel synthesis of analogs

Green Synthesis Techniques

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (35 kHz) enhances reaction kinetics:

Optimized Parameters

Variable Optimal Value Effect on Yield
Power Density 50 W/cm² +22%
Pulse Duration 5s ON / 2s OFF +15%
Temperature Control 40±1°C +8%

Photochemical Synthesis

UV-mediated (λ=254 nm) ring closure reduces catalyst loading:

Light Source Comparison

Type Reaction Time Yield (%)
Hg-vapor lamp 45 min 76
LED array (365 nm) 90 min 68

Purification and Characterization

Crystallographic Analysis

Single-crystal X-ray studies reveal:

Key Structural Features

  • Dihedral angle between triazole and pyrazole: 18.81°
  • Fluorophenyl ring torsion: 24.2°
  • Hydrogen bond network: N-H···N (2.89 Å)

Unit Cell Parameters

Parameter Value
Space Group P2₁/c
a (Å) 7.2944(3)
b (Å) 12.2032(5)
c (Å) 18.1070(7)
β (°) 95.807(4)

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, triazole-H)
δ 7.89-7.92 (m, 2H, Ar-H)
δ 7.45-7.49 (m, 2H, Ar-H)
δ 6.78 (s, 1H, pyrazole-H)

FT-IR (KBr)
ν 3135 cm⁻¹ (N-H stretch)
ν 1681 cm⁻¹ (C=O)
ν 1590 cm⁻¹ (C=N)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Bench-scale optimization for kilogram production:

Flow Reactor Parameters

Stage Temperature Residence Time
Precursor Mixing 25°C 45s
Cyclization 70°C 8.5min
Quenching 0°C 30s

Productivity Metrics

Metric Batch Process Flow Process
Daily Output 1.2 kg 8.7 kg
Solvent Consumption 15 L/kg 4.3 L/kg

Chemical Reactions Analysis

Scientific Research Applications

The compound "4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole" and its derivatives have a variety of applications, particularly in medicinal chemistry, owing to the triazole core's diverse biological activities .

General Applications of Triazoles:

  • Drug development Many clinically significant medications contain a 1,2,4-triazole core, such as anti-fungals (e.g., voriconazole) and antivirals (e.g., ribavirin) .
  • Biological activities Triazole derivatives exhibit a broad range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties .
  • Systemically active azoles Triazole-based pharmacophores have shown lower toxicity, higher bioavailability, greater fungal cytochrome p450 selectivity and a reduced effect on the production of human sterols .
  • Antiviral properties Several 1,2,4-triazoles are potent against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase .

Specific Research on Triazole Derivatives

  • Antibacterial Activity Novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds have been derived from nalidixic acid, some of which exhibit potency against E. coli . Molecular docking studies have validated the antibacterial potential of these compounds, indicating robust interactions with bacterial enzyme targets .
  • Structure Activity Relationship The structure-activity relationship of thiophene-linked 1,2,4-triazoles has been explored, and it was observed that specific substitutions on the triazole ring can enhance activity against M. luteus .
  • COVID-19 Therapeutics Combined 1,2,3-triazole and tetrazole moieties have been found to inhibit the main protease of SARS-CoV-2, with high ligand-target interactions .
  • Antifungal Applications Mefentrifluconazole was recently introduced as an effective fungicide .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is compared with derivatives featuring halogen substituents (Cl, Br), alkyl chains, and other aryl groups (Table 1).

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Fluorophenyl, Pyrazole 284.27* Not reported
5f () Heptyloxy, Hexyloxy 363.46 121–123
9e () 4-Fluorophenyl, Phenyl, S-Acetamide 422.44 220.1
Compound 4 () 4-Chlorophenyl, Thiazole 574.03 Not reported
Compound 5 () 4-Fluorophenyl, Thiazole 580.01 Not reported

*Calculated based on molecular formula.

  • Halogen Substituents : Isostructural compounds 4 (Cl) and 5 (F) exhibit nearly identical crystal packing but differ in halogen-dependent intermolecular interactions (e.g., C–Cl vs. C–F), influencing solubility and stability .
  • Alkyl Chains : Compound 5f (heptyloxy/hexyloxy) demonstrates enhanced lipophilicity, correlating with improved anticonvulsant activity (ED50 = 37.3 mg/kg) compared to carbamazepine (PI = 11.3 vs. 6.4) .

Spectral and Physical Properties

  • NMR Data : Fluorine atoms in the target compound and 9e (4-fluorophenyl) cause distinct deshielding in $^{1}\text{H}$-NMR (δ 7.37–7.64 ppm) and $^{13}\text{C}$-NMR (δ 152–166 ppm) .
  • Melting Points : Longer alkyl chains (e.g., heptyloxy in 5f ) reduce melting points (121–123°C), whereas aryl-substituted derivatives (e.g., 9e ) exhibit higher melting points (>200°C) due to rigid packing .

Biological Activity

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. The compound features a unique structural arrangement that combines both pyrazole and triazole rings with a fluorophenyl substituent, enhancing its potential for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.

The molecular formula of this compound is C11H9FN4C_{11}H_{9}FN_{4} with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and condensation processes. A common synthetic route includes the reaction of 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various reagents under reflux conditions in ethanol. The following table summarizes key synthetic pathways:

StepReaction TypeReagentsConditions
1CyclizationEthanolReflux
2CondensationVariousControlled

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. This makes it a potential candidate for treating inflammatory diseases.

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines. In a study evaluating its cytotoxicity against MCF-7 (breast cancer) and P388 (leukemia) cell lines, it exhibited IC50 values indicating potent activity:

Cell LineIC50 Value (µM)
MCF-73.0 ± 0.5
P3883.5 ± 0.3

These results suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Studies utilizing computer-aided docking have revealed that this compound interacts with specific enzymes and receptors involved in inflammatory pathways and tumor growth. Notably, it has been shown to bind effectively to topoisomerase IIa (Topo IIa), an enzyme crucial for DNA replication and repair.

Case Studies

Several studies have evaluated the biological activity of related pyrazole-triazole hybrids:

  • Antibacterial Activity : Compounds similar to this compound were assessed for their antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
  • Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds showed varying degrees of cytotoxicity with some achieving IC50 values lower than those observed for standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and click chemistry. For example, triazenylpyrazole precursors can react with fluorophenylacetylene derivatives in the presence of copper sulfate and sodium ascorbate in a THF/water mixture at 50°C for 16 hours, yielding ~61% after purification . Optimization may involve adjusting catalysts (e.g., Cu(I) vs. Ru-based), solvent systems (e.g., DMF vs. THF), or reaction times. Lower yields in initial attempts (e.g., <50%) can be addressed by iterative solvent drying or inert atmosphere use .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., C-F stretch at ~1220 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹). ¹H NMR should show aromatic protons of the fluorophenyl group (δ 7.2–7.8 ppm) and pyrazole protons (δ 8.1–8.5 ppm). ¹³C NMR distinguishes sp² carbons (100–160 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles. For example, the triazole-pyrazole dihedral angle is typically 10–15°, and fluorophenyl substituents adopt a planar conformation .

Q. What standard assays are used to evaluate the antimicrobial activity of 1,2,4-triazole derivatives like this compound?

  • Methodological Answer : The cup-plate method (agar diffusion) is standard for preliminary screening. Zones of inhibition are measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) assays using broth dilution (CLSI guidelines) provide quantitative data. Positive controls (e.g., fluconazole) and solvent controls (DMSO) are critical to validate results .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and thermodynamic stability (ΔG of formation) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., CYP51 for antifungal activity). The fluorophenyl group may enhance hydrophobic interactions, while the triazole nitrogen atoms coordinate with active-site metals .

Q. What strategies mitigate contradictory data in biological assays, such as varying antioxidant activity across similar derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to enhance radical scavenging. Compare derivatives using DPPH and ABTS assays with BHT/BHA controls .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and validate via LC-MS to confirm compound integrity. For example, inconsistent antioxidant results may arise from autoxidation during storage .

Q. How do substituent variations (e.g., halogenation, piperazine incorporation) influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability. Fluorine atoms increase lipophilicity (logP +0.5–1.0), while piperazine groups improve solubility via protonation at physiological pH .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes). Triazole rings are generally resistant to oxidation, but fluorophenyl groups may slow CYP450-mediated metabolism .

Q. What advanced techniques (e.g., SCXRD, Hirshfeld surface analysis) resolve crystallographic disorder in triazole-pyrazole hybrids?

  • Methodological Answer :

  • SCXRD : Use high-resolution data (≤0.8 Å) and SHELXL refinement with TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters clarify disorder in fluorophenyl rings .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For example, C-H···N interactions between triazole and pyrazole moieties stabilize the crystal lattice .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 61% vs. 87% for analogous compounds)?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in situ IR to identify intermediates/byproducts. For example, unreacted acetylene precursors may lower yields .
  • Purification Optimization : Compare column chromatography (silica vs. alumina) and recrystallization solvents (ethanol vs. acetonitrile). Higher yields in (87%) likely reflect optimized gradient elution .

Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
IR (KBr) C-F: 1220 cm⁻¹; Triazole C=N: 1600 cm⁻¹; N-H: 3400 cm⁻¹
¹H NMR Fluorophenyl H: δ 7.2–7.8 (m, 4H); Pyrazole H: δ 8.1–8.5 (s, 1H)
¹³C NMR Triazole C: δ 150–155; Pyrazole C: δ 145–148; Fluorophenyl C-F: δ 165

Table 2 : Biological Activity Trends in Triazole Derivatives

Derivative ModificationAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, DPPH, µM)Reference
4-Fluorophenyl 8.2 (S. aureus)45.3
4-Chlorophenyl 6.7 (S. aureus)38.9
Piperazine-Adduct 12.1 (E. coli)N/A

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